N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings, a thioxo group, and a benzoxadiazocine core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-component reactions. One common method includes the condensation reaction of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and yields the desired malonamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-benzoyl-4-chlorophenyl)isophthalamide
- N,N’-disubstitutedphenyl-4-ethoxyl benzene-1,3-disulfonamides
- N1,N3-bis(5-methylisoxazol-3-yl)malonamide
Uniqueness
N,3-bis(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its benzoxadiazocine core and thioxo group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2N3O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N,10-bis(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-24-20(22(30)27-16-10-6-14(25)7-11-16)21(18-4-2-3-5-19(18)31-24)28-23(32)29(24)17-12-8-15(26)9-13-17/h2-13,20-21H,1H3,(H,27,30)(H,28,32) |
InChI Key |
ZENBMVALXXRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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